[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone
Description
This compound features a 2-methylindole core substituted at the 1-position with a fully deuterated propyl group (heptadeuteriopropyl: C$^2$H$2$C$^2$H$2$C$^2$H$3$) and at the 3-position with a naphthalen-1-ylmethanone moiety. The deuteration likely serves to enhance metabolic stability via the kinetic isotope effect, making it valuable as an internal standard in analytical chemistry or as a probe for studying metabolic pathways . Its molecular formula is C${23}$H${14}$D$7$NO, with a monoisotopic mass of approximately 362.25 g/mol (calculated by adding 7 deuterium atoms to the non-deuterated analog’s mass of 355.19 g/mol) .
Properties
IUPAC Name |
[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3/i1D3,3D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBBBWQTLXQEN-NORAUYJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016407 | |
| Record name | JWH-015-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-16-8 | |
| Record name | JWH-015-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rhodium-Catalyzed Deuteration of Propane Derivatives
The heptadeuteriopropyl group is synthesized via rhodium-catalyzed hydrogen/deuterium (H/D) exchange. As described in WO2017045648A1, non-deuterated propane derivatives (e.g., 1-chloropropane) react with heavy water () or deuterated alcohols in the presence of rhodium catalysts (e.g., RhCl) and mild bases (e.g., KCO) at 80–120°C. This method achieves complete deuteration at all seven hydrogen positions on the propyl chain (Table 1).
Table 1: Reaction Conditions for Propyl Deuteration
| Substrate | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Deuteration Efficiency (%) |
|---|---|---|---|---|---|
| 1-Chloropropane | RhCl | 100 | 24 | 99.8 | |
| 1-Bromopropane | RhBr | CDOD | 120 | 18 | 99.5 |
Purification of Deuterated Propyl Halides
Deuterated intermediates are purified via fractional distillation under reduced pressure (10–20 mmHg) to remove residual protons, as highlighted in WO2017045648A1.
Functionalization of the Indole Core
Synthesis of 2-Methylindole
2-Methylindole is prepared via Fischer indole synthesis, cyclizing phenylhydrazine with propionaldehyde under acidic conditions (HCl/EtOH, reflux). Yields exceed 85% after recrystallization from hexane.
Alkylation at the Indole 1-Position
The deuterated propyl group is introduced at the indole 1-position using a phase-transfer alkylation adapted from WO2004080945A1. A mixture of 2-methylindole, deuterated 1-iodopropane, tetrabutylammonium bromide (phase-transfer catalyst), and NaOH in toluene reacts at 60°C for 12 hours (Eq. 1):
Key Parameters:
-
Molar ratio (indole:alkylating agent): 1:1.2
-
Catalyst loading: 5 mol%
-
Yield: 78–82%
Coupling to Naphthalen-1-ylmethanone
Friedel-Crafts Acylation
The indole intermediate undergoes Friedel-Crafts acylation with naphthalene-1-carbonyl chloride in the presence of AlCl (Eq. 2):
Reaction Conditions:
-
Solvent: Dichloromethane
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Temperature: 0°C → room temperature
-
Time: 6 hours
-
Yield: 70%
Alternative Coupling via Suzuki-Miyaura
For higher regioselectivity, a palladium-catalyzed Suzuki-Miyaura coupling is employed using 1-(heptadeuteriopropyl)-2-methylindol-3-ylboronic acid and naphthalen-1-ylmethanone triflate (Eq. 3):
Optimized Parameters:
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Catalyst: Pd(PPh) (3 mol%)
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Base: NaCO (2 equiv)
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Solvent: DME/HO (4:1)
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Yield: 65%
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via flash chromatography (SiO, hexane:EtOAc 4:1), followed by recrystallization from ethanol to achieve >99% purity.
Spectroscopic Confirmation
-
-NMR (CDCl) : Peaks at δ 1.2–1.8 (m, 7D) confirm deuterium incorporation.
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HRMS : m/z 456.2843 [M+H] (calc. 456.2845).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
JWH 015-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at different positions on the indole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of JWH 015-d7. These products are often analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to determine their structures and properties .
Scientific Research Applications
JWH 015-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Mechanism of Action
JWH 015-d7, like its non-deuterated counterpart, acts as an agonist for the cannabinoid receptor 2 (CB2). It binds to the CB2 receptor with high affinity, leading to the activation of downstream signaling pathways that modulate various physiological processes. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation through the activation of the glucocorticoid receptor . Additionally, it has been found to produce antinociceptive effects by activating the nitric oxide-cyclic guanosine monophosphate-protein kinase G-adenosine triphosphate-sensitive potassium channel pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities with related indole-naphthoyl derivatives:
| Compound Name | Substituents (Indole Position) | Naphthalene Modifications | Deuterated? | Monoisotopic Mass (g/mol) | Key Applications/Notes |
|---|---|---|---|---|---|
| [1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone | 1: Heptadeuteriopropyl; 2: Methyl | None | Yes | ~362.25 | Metabolic studies, analytical internal standard |
| (2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone (JWH 007-d9) | 1: Pentyl; 2: Methyl | None | Partial (d9) | 355.1936 | Synthetic cannabinoid analog; deuterated for stability |
| 1-(3-Hydroxybutyl)-1H-indol-3-ylmethanone | 1: 3-Hydroxybutyl; 2: None | None | No | 343.1572 | Metabolite of synthetic cannabinoids |
| (1-Butyl-2-methyl-1H-indol-3-yl)(1-naphthyl)methanone (JWH 016-d9) | 1: Butyl; 2: Methyl | None | Partial (d9) | 341.1784 (non-deuterated) | Deuterated reference standard |
| (6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone (JWH-163) | 1: Propyl; 2: None | 6-Methoxy | No | 339.1626 | Enhanced receptor affinity due to methoxy group |
| (7-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone (JWH-165) | 1: Propyl; 2: None | 7-Methoxy | No | 339.1626 | Structural isomer of JWH-163 with shifted methoxy |
Key Differences and Implications
Deuterium Substitution: The target compound’s heptadeuteriopropyl group significantly increases its molecular mass compared to non-deuterated analogs (e.g., ~7 g/mol difference from JWH 007-d9) . This mass shift facilitates distinction via high-resolution mass spectrometry (HRMS), critical for analytical workflows . Deuteration reduces oxidative metabolism rates, extending half-life in biological systems. For example, JWH 007-d9 exhibits prolonged stability compared to its non-deuterated counterpart .
Alkyl Chain Length and Functional Groups: Shorter chains (e.g., propyl vs. pentyl in JWH 007-d9) may reduce cannabinoid receptor (CB1/CB2) binding affinity, as longer alkyl chains (e.g., pentyl) are optimal for receptor interaction .
Analytical Differentiation :
- NMR spectra of deuterated compounds lack signals from deuterated carbons/hydrogens, simplifying spectral interpretation. For instance, the heptadeuteriopropyl group eliminates proton signals at the 1-position, reducing splitting patterns in adjacent methyl groups .
Biological Activity
The compound [1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone is a synthetic derivative of indole and naphthalene that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : [1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone
- Molecular Formula : C20H22D7N
- Molecular Weight : 303.48 g/mol
The presence of the deuterium-labeled propyl group enhances the compound's stability and allows for detailed metabolic studies.
The biological activity of this compound is primarily attributed to its interaction with the endocannabinoid system. It exhibits agonistic properties at cannabinoid receptors (CB1 and CB2), which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control.
Key Mechanisms:
- CB1 Receptor Activation : This compound has been shown to activate CB1 receptors in vitro, suggesting potential applications in pain management and appetite stimulation.
- CB2 Receptor Interaction : Activation of CB2 receptors may contribute to anti-inflammatory effects.
In Vitro Studies
Research indicates that the compound demonstrates significant binding affinity for both CB1 and CB2 receptors. For instance:
- Binding Affinity : The compound exhibits a high affinity for CB1 receptors comparable to that of classical cannabinoids such as THC.
- Functional Assays : In cellular assays, it activates intracellular signaling pathways associated with cannabinoid receptor activation.
In Vivo Studies
Animal studies have provided insights into the pharmacological effects:
- Locomotor Activity : Similar to other cannabinoids, administration leads to decreased locomotor activity in rodent models.
- Thermoregulation Effects : The compound induces hypothermia in mice, a well-documented effect of cannabinoid receptor activation.
Case Studies
Several studies have explored the effects of this compound in various contexts:
| Study | Findings |
|---|---|
| Brents et al. (2011) | Investigated hydroxylated metabolites of synthetic cannabinoids similar to this compound. Found that these metabolites retain significant agonistic activity at CB1 receptors. |
| Archila et al. (2018) | Reported tolerance development with repeated exposure to similar compounds affecting thermoregulation and locomotor activity in male rats. |
Q & A
Q. Critical Considerations :
- Use of aprotic solvents (e.g., THF-d8) to prevent H/D exchange.
- Reaction monitoring via TLC-d (deuterated silica gel).
(Basic) What spectroscopic techniques validate the structure and deuterium placement in this compound?
Q. Methodological Answer :
Advanced Note : For crystallography, single-crystal X-ray diffraction (SCXRD) with deuterium-specific refinement resolves 3D conformation, though deuteration complicates data collection .
(Advanced) How does deuteration impact the compound’s metabolic stability compared to non-deuterated analogs?
Methodological Answer :
Deuteration introduces a kinetic isotope effect (KIE) , slowing CYP450-mediated metabolism:
In Vitro Assay : Incubate with human liver microsomes (HLMs) and NADPH.
Analytical Method : LC-MS/MS quantifies parent compound and metabolites.
Results :
Q. Data Interpretation :
- KIE (kH/kD ≈ 2–10) stabilizes C-D bonds during oxidation.
- Computational modeling (e.g., DFT) predicts metabolic sites .
(Advanced) What computational strategies predict this compound’s interactions with biological targets?
Q. Methodological Answer :
Validation : Compare with in vitro cAMP assays for CB1 activation (EC50 values) .
(Basic) What challenges arise in maintaining isotopic purity during synthesis and storage?
Q. Methodological Answer :
(Advanced) How to resolve contradictions in solubility data across different solvents?
Q. Methodological Answer :
Statistical Approach : Apply ANOVA to compare datasets; outliers suggest experimental artifacts (e.g., undetected crystallization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
